molecular formula C23H24FN3O3 B11189207 N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11189207
M. Wt: 409.5 g/mol
InChI Key: ZBTJPOBRIUFBQO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of aromatic and heterocyclic structures, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidinone core.

    Fluorobenzene derivatives:

    Dimethylbenzene derivatives:

    Catalysts and solvents: Such as palladium catalysts and organic solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the pyrimidinone ring to a dihydropyrimidine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a dihydropyrimidine compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide may be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be evaluated in preclinical and clinical studies.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
  • N-(2,3-dimethylphenyl)-2-[2-(4-bromophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H24FN3O3/c1-14-5-4-6-20(15(14)2)26-21(29)13-27-22(17-7-9-18(24)10-8-17)25-16(3)19(11-12-28)23(27)30/h4-10,28H,11-13H2,1-3H3,(H,26,29)

InChI Key

ZBTJPOBRIUFBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)F)C

Origin of Product

United States

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